molecular formula C22H27N3O3S B11266982 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone

Cat. No.: B11266982
M. Wt: 413.5 g/mol
InChI Key: RHUHUMRPQVWJLG-UHFFFAOYSA-N
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Description

[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a phenyl group and an isothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylpiperazine with a suitable isothiazolidinyl derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a candidate for drug discovery and development .

Medicine

In medicine, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research .

Industry

In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE stands out due to its unique combination of functional groups. This unique structure imparts specific reactivity and properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone

InChI

InChI=1S/C22H27N3O3S/c1-17-6-3-9-21(18(17)2)23-11-13-24(14-12-23)22(26)19-7-4-8-20(16-19)25-10-5-15-29(25,27)28/h3-4,6-9,16H,5,10-15H2,1-2H3

InChI Key

RHUHUMRPQVWJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C

Origin of Product

United States

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